2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile
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Overview
Description
The compound “2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile” is a complex organic molecule. It is also known as (DIMETHYLAMINOMETHYLENE)MALONONITRILE . The compound has a molecular formula of C6H7N3 and a molecular weight of 121.14 . It has a density of 1.0556 (rough estimate), a melting point of 84-85°C (lit.), and a boiling point of 215.85°C (rough estimate) .
Physical And Chemical Properties Analysis
This compound has a density of 1.0556 (rough estimate), a melting point of 84-85°C (lit.), and a boiling point of 215.85°C (rough estimate) . It is slightly soluble in methanol and water .Scientific Research Applications
Smart Polymers and Hydrogels
Background: DMAMVA is a functional monomer synthesized from vanillin, a renewable material. It offers both thermo-responsive and pH-sensitive behavior, making it ideal for designing smart polymers and hydrogels.
Applications:- Thermo-Responsive Polymers : DMAMVA contributes to the creation of polymers that exhibit a lower critical solution temperature (LCST). Below this temperature, the polymer solution remains clear and miscible, but it becomes turbid and immiscible above the LCST .
Synthetic Chemistry and Medicinal Chemistry
Background: DMAMVA’s unique structure combines aromatic and cyanoacetylenic moieties, making it a versatile building block for synthetic chemistry.
Applications:- Enaminone Synthesis : DMAMVA serves as a precursor for enaminones, which are valuable intermediates in organic synthesis. These compounds can be further transformed into diverse heterocycles, such as pyrazoles and isoxazoles .
Safety and Hazards
properties
IUPAC Name |
2-[[3-[(dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-17(2)9-12-5-10(4-11(7-15)8-16)6-13(19-3)14(12)18/h4-6,18H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIJUQNEJLTAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C(=CC(=C1)C=C(C#N)C#N)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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